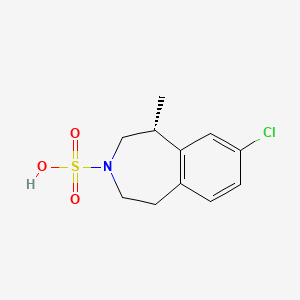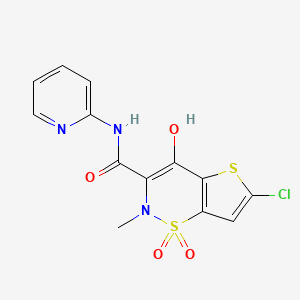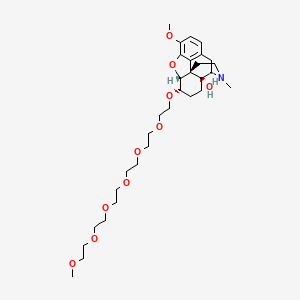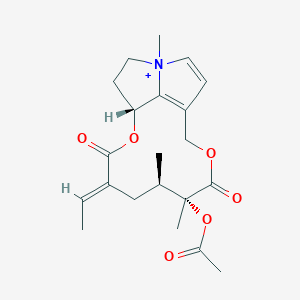
LX-201 cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LX-201 cation is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Electronic Structure Investigations : A study investigated the electronic structures of ruthenium bis(β-diketonate) complexes, including cationic species, to understand the interaction between ruthenium ions and redox-active verdazyl ligands. This research is crucial for understanding the electronic properties of these complexes in various charged states (McKinnon, Patrick, Lever, & Hicks, 2011).
Colorimetric Chemosensor for Nickel Ions : Another application of LX cations is in chemosensors. A study described a chemosensor LX based on quinoline, which detects Ni2+ ions in aqueous solutions with high sensitivity and selectivity. This kind of sensor can be used for environmental monitoring and industrial applications (Liu, Lin, Wei, & Zhang, 2014).
Characterization in Zeolites : Lithium cations in zeolites, including LiX-1.0 and LiX-1.25, were characterized using neutron diffraction and NMR spectroscopy. This research contributes to the understanding of cation distribution in zeolites, which is significant for applications in catalysis and ion exchange (Feuerstein & Lobo, 1998).
Cationic Complexes in Myocardial Imaging : The development of cationic 99mTc complexes for myocardial perfusion imaging in cardiovascular nuclear medicine has been a significant area of research. This study provides an overview of these developments (Gerundini & Maffioli, 1989).
Luminescence in Metal-Organic Frameworks : The study demonstrates the encapsulation of lanthanide(III) cations in the channels of Al-MIL-53-COOH nanocrystals, leading to tunable and white-light luminescence. This finding has potential applications in LED lamps, barcoded materials, and biological sensors (Zhou & Yan, 2014).
Isotope Effects in Copper Ligand Exchange Systems : The copper isotope effects in Cu-malate ligand exchange systems were explored using ion exchange chromatography, providing insights into the behavior of isotopes in such systems (Matin, Ismail, Nomura, & Fujii, 2002).
Surface Charge Influence on siRNA Delivery : This study investigated the influence of lipoplex surface charge on the delivery and silencing activity of siRNAs, contributing to the development of more effective gene therapy methods (Lavigne et al., 2013).
Anion-Excess Fluorite-Related Phases : Research on LnO1−xF1+2x phases derived from fluorite-type structures by anionic excess helps in understanding defect structures and can aid in developing new materials for various applications (Laval, Taoudi, & Abaouz, 2001).
Optoelectronic Properties of Cationic Iridium(III) Complexes : A comprehensive survey of cationic iridium(III) complexes with nontraditional ligand chelation motifs highlights their optoelectronic properties and potential applications in visual displays, biological probes, and analytical sensors (Ladouceur & Zysman-Colman, 2013).
Hydrogen Storage in Low Silica Type X Zeolites : The study on hydrogen storage capacities of low silica type X zeolites fully exchanged by alkali-metal cations provides insights into potential materials for hydrogen storage applications (Li & Yang, 2006).
Eigenschaften
CAS-Nummer |
71673-82-0 |
|---|---|
Produktname |
LX-201 cation |
Molekularformel |
C21H28NO6+ |
Molekulargewicht |
390.4555 |
IUPAC-Name |
(1,6)Dioxacyclododecino(2,3,4-gh)pyrrolizinium, 6-(acetyloxy)-3-ethylidene-2,3,4,5,6,7,9,13,14,14a-decahydro-5,6,12-trimethyl-2,7-dioxo-, (3E,5R,6R,14aR)- |
InChI |
InChI=1S/C21H28NO6/c1-6-15-11-13(2)21(4,28-14(3)23)20(25)26-12-16-7-9-22(5)10-8-17(18(16)22)27-19(15)24/h6-7,9,13,17H,8,10-12H2,1-5H3/q+1/b15-6+/t13-,17-,21-,22?/m1/s1 |
InChI-Schlüssel |
SYWYSTAQDCUFOD-UJYLUETQSA-N |
SMILES |
O=C([C@](C)(OC(C)=O)[C@H](C)C/C1=C\C)OCC2=C3[C@@](OC1=O)([H])CC[N+]3(C)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LX-201 cation |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



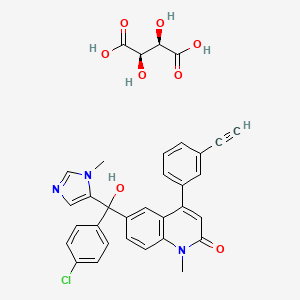
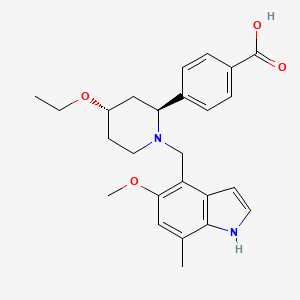

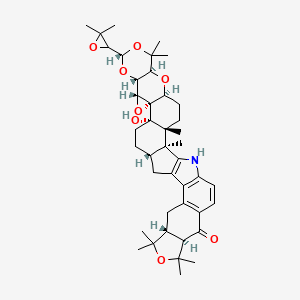
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
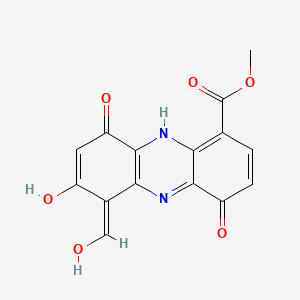
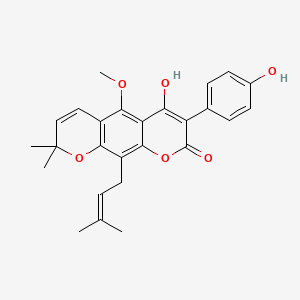
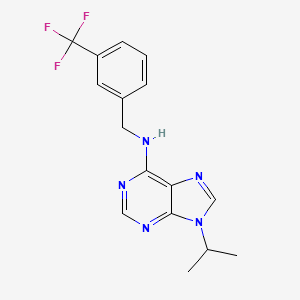
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)
